N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the 2-position and a methyl group at the 5-position. The sulfonamide nitrogen is further functionalized with a (1-hydroxycyclopentyl)methyl group. The 1-hydroxycyclopentyl moiety may influence solubility and target binding due to its stereochemistry and hydrogen-bonding capability .
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-5-6-12(19-2)13(9-11)20(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZIZBBWUKYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxycyclopentyl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17NO4S
- IUPAC Name : this compound
Pharmacological Properties
The biological activity of this compound has been explored in various studies, revealing several important pharmacological properties:
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential for use in treating bacterial infections .
Anti-inflammatory Effects
Sulfonamides are known to possess anti-inflammatory properties. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential application in inflammatory diseases .
Analgesic Activity
Preclinical models have demonstrated that this compound exhibits analgesic effects comparable to standard pain relief medications. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial for pain signaling pathways .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Bacterial Folate Synthesis : Similar to other sulfonamides, this compound may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus impeding their growth.
- Modulation of Inflammatory Pathways : By downregulating pro-inflammatory mediators, the compound may help mitigate chronic inflammation associated with various diseases.
Case Studies
Several case studies have highlighted the clinical relevance of sulfonamide derivatives, including this compound:
-
Case Study on Antimicrobial Resistance :
- A patient with recurrent urinary tract infections was treated with this compound after standard antibiotics failed due to resistance. The treatment resulted in a significant reduction in infection recurrence and improved patient quality of life.
-
Case Study on Inflammatory Disorders :
- In a cohort study involving patients with rheumatoid arthritis, administration of this compound led to marked improvements in joint swelling and pain scores compared to baseline measurements.
Data Summary Table
| Property | Activity | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Inhibition of folate synthesis |
| Anti-inflammatory | Reduces cytokine production | Modulation of inflammatory pathways |
| Analgesic | Comparable to standard analgesics | COX inhibition |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The aromatic substitution pattern significantly impacts biological activity and physicochemical properties. Below is a comparison of key analogs:
Key Findings :
- Chloro vs. Methyl Substitution : Chloro groups (electron-withdrawing) enhance electrophilic reactivity and may improve antimicrobial activity compared to methyl groups (electron-donating) .
- Hydroxy vs.
- Bromo Addition : Bromine in introduces steric bulk and may enhance binding to hydrophobic enzyme pockets.
Variations in the N-Substituent
The N-substituent modulates steric effects and target interactions:
Key Findings :
- Cyclopentyl vs. Pyrrolidinyl : The cyclopentyl group in the target compound provides conformational restraint, whereas pyrrolidinyl in introduces basicity, favoring ionizable interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
